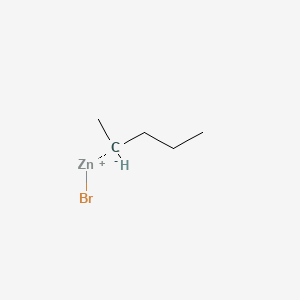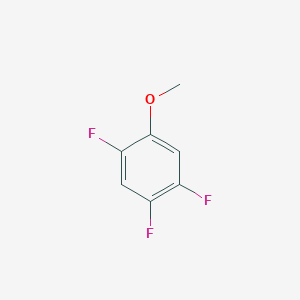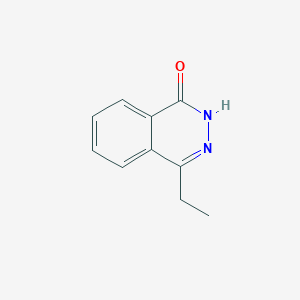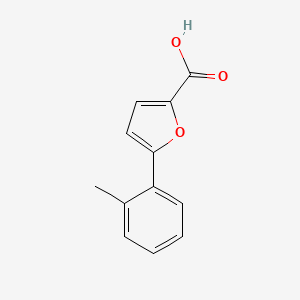
Bromuro de 2-pentilzinc
Descripción general
Descripción
This compound is synthesized by the reaction of pentylmagnesium bromide with zinc chloride.
Aplicaciones Científicas De Investigación
2-Pentylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
Target of Action
2-Pentylzinc bromide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules . These targets play a crucial role in various organic reactions, including nucleophilic addition and substitution reactions .
Mode of Action
The mode of action of 2-Pentylzinc bromide involves its interaction with these electrophilic carbon atoms. As an organozinc compound, 2-Pentylzinc bromide can act as a nucleophile, attacking the electrophilic carbon atoms in organic molecules . This interaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Biochemical Pathways
Organozinc compounds are known to participate in various organic reactions, including the barbier reaction and the reformatsky reaction . These reactions involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The primary result of the action of 2-Pentylzinc bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized .
Action Environment
The action, efficacy, and stability of 2-Pentylzinc bromide can be influenced by various environmental factors. For example, the presence of other reagents, the pH of the solution, and the temperature can all affect the reactivity of 2-Pentylzinc bromide . Additionally, organozinc compounds are known to be sensitive to air and moisture, which can also influence their reactivity .
Análisis Bioquímico
Biochemical Properties
2-Pentylzinc bromide plays a significant role in biochemical reactions, particularly in organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic carbon atoms . This interaction is crucial in forming carbon-carbon bonds, which are fundamental in organic chemistry. Additionally, 2-Pentylzinc bromide can interact with enzymes that facilitate these reactions, enhancing their efficiency and specificity.
Cellular Effects
The effects of 2-Pentylzinc bromide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Furthermore, 2-Pentylzinc bromide can alter gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes. These changes can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Pentylzinc bromide exerts its effects through several mechanisms. One primary mechanism is its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Pentylzinc bromide can inhibit enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 2-Pentylzinc bromide can influence gene expression by binding to transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Pentylzinc bromide in laboratory settings are critical factors that influence its effects over time. Studies have shown that 2-Pentylzinc bromide is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to 2-Pentylzinc bromide can lead to cumulative changes in cellular metabolism and gene expression, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of 2-Pentylzinc bromide vary with different dosages in animal models. At low doses, it can enhance cellular function by modulating enzyme activity and gene expression . At high doses, 2-Pentylzinc bromide can exhibit toxic effects, such as oxidative stress and cellular damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. Additionally, threshold effects have been observed, where a specific dosage range is required to elicit a measurable response in animal models.
Metabolic Pathways
2-Pentylzinc bromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of 2-Pentylzinc bromide. The metabolic products of these reactions can have different biological activities, influencing cellular processes and overall metabolism.
Transport and Distribution
The transport and distribution of 2-Pentylzinc bromide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, 2-Pentylzinc bromide can be distributed to various cellular compartments, depending on its affinity for different biomolecules. This distribution is essential for its biological activity, as it determines the concentration of 2-Pentylzinc bromide at its target sites. Additionally, the compound’s localization can influence its interaction with enzymes and other biomolecules, affecting its overall efficacy.
Subcellular Localization
The subcellular localization of 2-Pentylzinc bromide is a critical factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 2-Pentylzinc bromide may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression. The precise localization of 2-Pentylzinc bromide within the cell is crucial for its biological effects, as it determines the accessibility of its target biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pentylzinc bromide is typically synthesized through the reaction of pentylmagnesium bromide with zinc chloride. The reaction is carried out under an inert atmosphere to prevent the oxidation of the organozinc compound. The general reaction conditions involve the use of anhydrous solvents and low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of 2-pentylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or reduced to form alkanes.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve anhydrous solvents and low temperatures.
Oxidation: Reagents such as oxygen or peroxides are used under controlled conditions to prevent over-oxidation.
Reduction: Hydrogen gas or hydride donors are used in the presence of catalysts.
Coupling Reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products Formed
Alcohols: Formed through oxidation reactions.
Alkanes: Formed through reduction reactions.
Complex Organic Molecules: Formed through coupling reactions, which are valuable in organic synthesis.
Comparación Con Compuestos Similares
2-Pentylzinc bromide can be compared with other organozinc compounds such as:
- Methylzinc bromide
- Ethylzinc bromide
- Butylzinc bromide
Uniqueness
2-Pentylzinc bromide is unique due to its specific alkyl chain length, which imparts distinct reactivity and selectivity in chemical reactions. Its properties make it particularly useful in the synthesis of medium-chain organic molecules, which are important in various industrial and pharmaceutical applications.
Similar Compounds
- Methylzinc bromide : Used in the synthesis of short-chain organic molecules.
- Ethylzinc bromide : Similar applications but with different reactivity due to the shorter alkyl chain.
- Butylzinc bromide : Used for the synthesis of longer-chain organic molecules.
Propiedades
IUPAC Name |
bromozinc(1+);pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFKZPWUOKFIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















